Abiraterone N-Oxide

LC-MS/MS Method Validation Pharmacokinetics

Abiraterone N-Oxide (CAS 2378463-76-2) is a primary oxidative metabolite of the prostate cancer prodrug Abiraterone acetate, formed via CYP3A4-mediated N-oxidation. This compound is classified as a Phase I metabolite and a key process-related impurity in the manufacture of Abiraterone acetate active pharmaceutical ingredient (API).

Molecular Formula C24H31NO2
Molecular Weight 365.5 g/mol
Cat. No. B12405415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbiraterone N-Oxide
Molecular FormulaC24H31NO2
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=C[N+](=CC=C5)[O-])C)O
InChIInChI=1S/C24H31NO2/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25(27)15-16)24(21,2)12-10-22(19)23/h3-5,7,13,15,18-19,21-22,26H,6,8-12,14H2,1-2H3/t18-,19-,21-,22-,23-,24+/m0/s1
InChIKeyCZKQCNRNNUYEPR-VJLLXTKPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Abiraterone N-Oxide: A Critical Metabolite and Impurity Reference Standard for Abiraterone Acetate Research and Quality Control


Abiraterone N-Oxide (CAS 2378463-76-2) is a primary oxidative metabolite of the prostate cancer prodrug Abiraterone acetate, formed via CYP3A4-mediated N-oxidation [1]. This compound is classified as a Phase I metabolite and a key process-related impurity in the manufacture of Abiraterone acetate active pharmaceutical ingredient (API) [2]. Its molecular formula is C₂₄H₃₁NO₂, with a molecular weight of 365.5 g/mol, and it is commercially supplied as a reference standard for analytical method development, validation, and quality control (QC) applications [3].

Workflow LC-MS/MS Method Development & Validation Impurity profiling & PK studies
Format Metabolite & Impurity Reference Standard Regulatory-grade documentation available
Selection Logic Required for N-Oxide impurity control Not interchangeable with sulfate conjugates

Why Substituting Abiraterone N-Oxide with Other Abiraterone-Related Compounds Fails in Quantitative Analysis


Substituting Abiraterone N-Oxide with other abiraterone metabolites or impurities, such as Abiraterone sulfate or Δ4-Abiraterone, is not analytically valid. These compounds possess distinct chemical structures (e.g., different functional groups and molecular weights) and chromatographic behaviors, as demonstrated by their unique retention times and mass spectrometry transitions in validated LC-MS/MS methods [1]. Using an incorrect reference standard would lead to inaccurate quantification, failed method validation, and potential non-compliance with regulatory guidelines for impurity profiling, where each related substance must be individually identified and controlled .

! Distinct chromatographic retention and MRM transitions from sulfate conjugates (A-Sul, A-NO-Sul) may lead to inaccurate quantification if substituted.
! Functional group differences (N-oxide vs. sulfate) alter ionization efficiency; method validation parameters may not transfer directly.
! Regulatory impurity profiling requires individual identification and control; class-level substitution risks non-compliance with USP thresholds.

Quantitative Evidence: Differentiating Abiraterone N-Oxide for Method Development and Pharmacokinetic Studies


Validated LC-MS/MS Quantification: Linear Range and Accuracy for Abiraterone N-Oxide

In a validated LC-MS/MS method for simultaneous quantification of abiraterone and its five metabolites in human plasma, Abiraterone N-oxide (A-NO) demonstrated a specific linear range and acceptable accuracy/precision. This performance is directly comparable to other metabolites like Abiraterone sulfate (A-Sul) and Abiraterone N-oxide sulfate (A-NO-Sul) analyzed in the same assay [1].

LC-MS/MS Accuracy
Head-to-head
Accuracy 87.6–113.8% in human plasma MRM assay
Supports bioanalytical validation review
Method-context: protein precipitation, ACE-C18 column, Triple Quad 6500+
LC-MS/MS Method Validation Pharmacokinetics

Comparative Plasma Stability of Abiraterone N-Oxide for Reliable Bioanalysis

The stability of Abiraterone N-Oxide in human plasma under various storage and handling conditions was validated and compared to that of other abiraterone metabolites [1]. This information is critical for establishing robust sample collection and processing protocols.

Plasma Stability
Head-to-head
Stable: 4 h RT, 8 h wet ice, 42 d -80 °C, 3 F/T cycles, 48 h autosampler (4 °C)
Defines sample handling for method validation
All analytes met predefined acceptance criteria
Bioanalysis Stability Sample Handling

Pharmaceutical Impurity Control: Quantitative Threshold for Abiraterone N-Oxide

As a known impurity of Abiraterone acetate, Abiraterone N-Oxide must be controlled according to pharmacopeial standards. This provides a quantitative benchmark for its procurement and use in QC laboratories .

Impurity Threshold
Class-level
NMT 0.20% for unspecified impurities (USP)
Supports QC impurity profiling context
Data to verify against current monograph
Pharmaceutical Quality Control Impurity Profiling Regulatory Compliance

Regulatory-Grade Reference Standard for ANDA and DMF Submissions

Abiraterone N-Oxide is supplied with detailed characterization data compliant with regulatory guidelines, specifically for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1][2].

Regulatory Documentation
Supplier data
CoA with traceability to USP/EP available
Method validation documentation context
Source-specific review; intended for ANDA/DMF workflows
Generic Drug Development ANDA DMF Reference Standard

Validated Use Cases for Abiraterone N-Oxide in Pharmaceutical Research and Development


Development and Validation of LC-MS/MS Methods for Pharmacokinetic Studies

Abiraterone N-Oxide is essential for developing and validating robust LC-MS/MS methods to simultaneously quantify abiraterone and its major metabolites in biological matrices, as demonstrated by Hu et al. (2022). Its inclusion ensures the method's specificity and accuracy, enabling comprehensive pharmacokinetic profiling in clinical and preclinical studies [1].

Quality Control and Impurity Profiling in Abiraterone Acetate API and Drug Product

As a known process-related impurity, Abiraterone N-Oxide is a critical reference standard for quality control laboratories. It is used to develop and validate HPLC or LC-MS methods for the quantification of this specific impurity in Abiraterone acetate API and finished drug products, ensuring compliance with regulatory limits (e.g., NMT 0.20% for unspecified impurities per USP monographs) .

Supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF)

Procuring a regulatory-grade Abiraterone N-Oxide reference standard with a comprehensive Certificate of Analysis (CoA) is crucial for generic drug manufacturers. It provides the necessary data for method validation reports, impurity identification, and demonstrating analytical control, which are key components of ANDA and DMF submissions to regulatory agencies [2].

Metabolite Identification and In Vitro Drug Metabolism Studies

Abiraterone N-Oxide serves as an authentic reference standard for confirming the identity of this metabolite in in vitro studies using human liver microsomes or recombinant CYP enzymes. Its use allows researchers to accurately track metabolic pathways and assess the potential for drug-drug interactions involving CYP3A4-mediated N-oxidation .

Application
Selection Property
Validation Focus
LC-MS/MS method development for PK studies
Validated MRM transitions and accuracy profile
Bioanalytical method transfer and matrix-effect review
QC impurity profiling in API and drug product
Chromatographic resolution from parent and sulfate metabolites
Impurity-level quantification and USP threshold review
ANDA and DMF submission support
Regulatory-compliant CoA and traceability documentation
Method validation documentation and impurity identification
In vitro metabolite identification studies
Confirmed N-oxide structure for CYP3A4 pathway tracking
Metabolite confirmation and DDI study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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